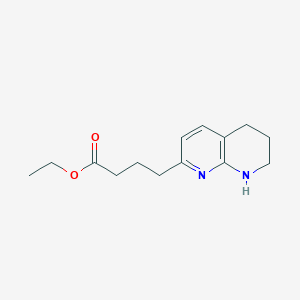
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate
Cat. No. B3113189
Key on ui cas rn:
193818-30-3
M. Wt: 248.32 g/mol
InChI Key: IRKIQOVRUNZTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06846833B2
Procedure details


The ester obtained in Step b (0.36 g; 1.45 mmol) is dissolved in 10 ml of 6N HCl. The reaction mixture is heated at 55° C. for 4 hours. The reaction mixture is then concentrated, and the residue is taken up in AcOEt. The resulting precipitate, corresponding to the title product, is suction-filtered off over a frit and isolated in the form of a pale yellow solid.


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15]>Cl>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is then concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate, corresponding to the title product, is suction-filtered off over a frit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated in the form of a pale yellow solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=C(C=CC=2CCCNC12)CCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
